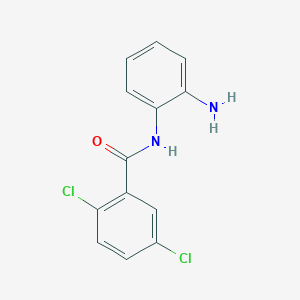

N-(2-aminophenyl)-2,5-dichlorobenzamide

Description

N-(2-aminophenyl)-2,5-dichlorobenzamide is an aromatic amide characterized by a benzamide core substituted with chlorine atoms at the 2- and 5-positions and an aminophenyl group attached via the amide nitrogen. The electron-withdrawing chlorine substituents enhance binding affinity to hydrophobic pockets in target proteins, while the aminophenyl group may improve solubility compared to bulkier aromatic systems .

Properties

IUPAC Name |

N-(2-aminophenyl)-2,5-dichlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-8-5-6-10(15)9(7-8)13(18)17-12-4-2-1-3-11(12)16/h1-7H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDKTQKYWQZANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-2,5-dichlorobenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-aminophenylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-2,5-dichlorobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The aminophenyl group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the aminophenyl group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

Substitution Products: Various substituted benzamides depending on the nucleophile used.

Oxidation Products: Nitro derivatives of the aminophenyl group.

Reduction Products: Amine derivatives of the aminophenyl group.

Scientific Research Applications

N-(2-aminophenyl)-2,5-dichlorobenzamide has found applications in several areas of scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their substituents, and biological activities:

Key Insights from Structural Variations

Substituent Position and Electronic Effects :

- 2,5-Dichloro vs. 2,4-Dichloro : The 2,5-dichloro configuration (as in the target compound and neuroprotective analog ) enhances potency in mGluR5 inhibition compared to 2,4-dichloro derivatives . This is attributed to optimized steric and electronic interactions with hydrophobic receptor pockets.

- 3,5-Dichloro in Herbicides : Substitution at the 3,5-positions (e.g., N-(2-Methyl-3-butyn-2)-3,5-dichlorobenzamide) shifts activity to agricultural applications, likely due to altered bioavailability and target specificity .

Attached Functional Groups: Aminophenyl vs. Benzimidazole: The aminophenyl group in the target compound may offer better aqueous solubility than benzimidazole-containing analogs (e.g., compound 19 in ), which exhibit higher potency but lower cell viability due to increased hydrophobicity . Thiourea Modifications: The allylcarbamothioyl group in BATU-04 introduces sulfur-based hydrogen bonding, improving EGFR kinase inhibition but requiring balancing cytotoxicity .

Biological Target Specificity :

- Neuroprotective analogs (e.g., compound 19) target mGluR5, while anticancer derivatives (e.g., BATU-04) inhibit EGFR kinases, highlighting the role of substituent positioning in divergent applications .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-aminophenyl)-2,5-dichlorobenzamide with high purity?

The compound can be synthesized via Cu-catalyzed intramolecular O-arylation, which achieves yields >85% under mild conditions (water as solvent, 80°C). Key substrates include N-(2-bromophenyl)-3,5-dichlorobenzamide or its iodophenyl analog. Reaction optimization should focus on ligand selection (e.g., 1,10-phenanthroline) and catalyst loading (5 mol% CuI) to minimize side products . Purity (>98%) can be ensured via recrystallization in ethanol/water and validated by HPLC ( recommends batch-specific Certificates of Analysis).

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

- 1H/13C NMR to confirm amine and amide proton environments (e.g., δ 12.4 ppm for NH in CDCl3) .

- X-ray crystallography to resolve stereoelectronic effects, as demonstrated for structurally related benzamides (e.g., 1.31 Å resolution for transthyretin complexes) .

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ = 306.0 observed vs. 306.0 calculated) .

Q. What analytical methods are suitable for detecting impurities in this compound?

Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS are critical for identifying common impurities like N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide. Column selection (C18, 5 µm) and gradient elution (acetonitrile/0.1% formic acid) enhance resolution. Quantify impurities against certified reference standards .

Advanced Research Questions

Q. How do substituent patterns on the benzamide core influence biological activity?

Dichloro substitution at positions 2 and 5 enhances binding to targets like mGluR5 (IC50 = 6.4 µM for 3,5-dichloro analogs) due to increased hydrophobic interactions. Electro-withdrawing groups (Cl, CF3) improve potency, while methoxy groups reduce activity by disrupting π-π stacking. Structure-activity relationship (SAR) studies should prioritize analogs with para-substitutions and evaluate cytotoxicity via parallel MTT assays .

Q. What experimental strategies resolve contradictions in cytotoxicity data across studies?

Discrepancies in IC50 values (e.g., cell viability vs. potency) may arise from assay conditions or compound stability. To mitigate:

Q. How can computational modeling guide the design of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) using high-resolution X-ray structures (e.g., PDB: 3ESO for transthyretin) identifies key binding residues. MD simulations (100 ns) assess dynamic interactions, while QSAR models prioritize substituents with favorable logP (2.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Q. What methodologies are recommended for evaluating neuroprotective potential in vitro?

- Primary neuronal cultures : Treat with NMDA or H2O2 to induce excitotoxicity/oxidative stress, then measure cell death via LDH release.

- mGluR5 inhibition assays : Use calcium flux assays (Fluo-4 AM dye) in HEK293 cells expressing mGluR5.

- Dose-response profiling : Test 0.1–100 µM ranges and compare to DFB (3,3′-difluorobenzaldazine) as a positive control .

Q. How can researchers address solubility challenges in pharmacological studies?

Co-solvent systems (e.g., 10% Cremophor EL in saline) or cyclodextrin encapsulation improve aqueous solubility. For in vitro work, prepare stock solutions in DMSO (<0.1% final concentration) and confirm compound stability via LC-MS over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.